4-chloro-N,2-dihydroxybenzamide
CAS No.: 61799-78-8
Cat. No.: VC3784611
Molecular Formula: C7H6ClNO3
Molecular Weight: 187.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61799-78-8 |
---|---|
Molecular Formula | C7H6ClNO3 |
Molecular Weight | 187.58 g/mol |
IUPAC Name | 4-chloro-N,2-dihydroxybenzamide |
Standard InChI | InChI=1S/C7H6ClNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) |
Standard InChI Key | YNWLFKLVCQDVSL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)O)C(=O)NO |
Canonical SMILES | C1=CC(=C(C=C1Cl)O)C(=O)NO |
Introduction
Chemical Identity and Structure
4-Chloro-N,2-dihydroxybenzamide is an organic compound with distinct chemical identification parameters. It belongs to the benzamide class of compounds, characterized by a benzene ring with multiple functional groups. The structural complexity of this compound offers unique interaction possibilities in biological systems.
Basic Information
4-Chloro-N,2-dihydroxybenzamide has been registered in chemical databases since 2005, with recent updates to its information as of March 2025 . The compound is identified by several technical parameters that help distinguish it in chemical research and commerce.
Table 1: Chemical Identity Parameters of 4-Chloro-N,2-Dihydroxybenzamide
Parameter | Value |
---|---|
PubChem CID | 2781848 |
CAS Number | 61799-78-8 |
Molecular Formula | C₇H₆ClNO₃ |
Molecular Weight | 187.58 g/mol |
IUPAC Name | 4-chloro-N,2-dihydroxybenzamide |
InChI | InChI=1S/C7H6ClNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) |
InChIKey | YNWLFKLVCQDVSL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)O)C(=O)NO |
Structural Features
The structural composition of 4-chloro-N,2-dihydroxybenzamide includes several key functional groups that define its chemical behavior and potential applications. The compound features a benzene ring with a chlorine atom at the 4-position, a hydroxyl group at the 2-position, and a dihydroxybenzamide group . This arrangement of functional groups creates a unique molecular architecture with specific chemical reactivity patterns.
The hydroxyl group at the 2-position can participate in hydrogen bonding, which may influence the compound's solubility characteristics and interactions with biological systems. The chlorine substituent at the 4-position contributes to the compound's lipophilicity and may affect its biological activity through electronic and steric effects.
Physical and Chemical Properties
The physical and chemical properties of 4-chloro-N,2-dihydroxybenzamide determine its behavior in different environments and its potential applications in chemical research and development.
Physical State and Appearance
Based on its molecular structure and comparable compounds, 4-chloro-N,2-dihydroxybenzamide typically exists as a solid at room temperature. The presence of hydroxyl and amide groups suggests that it may form intermolecular hydrogen bonds, potentially resulting in crystalline structures.
Solubility and Stability
The solubility profile of 4-chloro-N,2-dihydroxybenzamide is influenced by its functional groups. The presence of both hydroxyl and amide groups suggests moderate solubility in polar solvents such as alcohols and potential solubility in water, while the chlorine substituent may enhance its solubility in less polar organic solvents.
Synthesis Methods
The synthesis of 4-chloro-N,2-dihydroxybenzamide can be approached through various synthetic routes, though specific literature on its preparation is limited in the provided search results.
Related Synthetic Methods
A related synthesis approach is mentioned for N-Benzyl-5-chloro-2,4-dihydroxybenzamide, which involves the use of 5-chloro-2,4-dihydroxybenzoic acid as a starting material . This suggests that similar approaches might be viable for 4-chloro-N,2-dihydroxybenzamide, potentially starting from 4-chloro-2-hydroxybenzoic acid.
Modern Synthetic Techniques
Contemporary synthetic approaches might employ more environmentally friendly conditions, such as the organic base-mediated carboxylation using supercritical carbon dioxide (scCO₂) mentioned for related aromatic compounds . These techniques could potentially be adapted for the synthesis of 4-chloro-N,2-dihydroxybenzamide with appropriate modifications.
Structural Comparisons with Related Compounds
Understanding the structural relationships between 4-chloro-N,2-dihydroxybenzamide and similar compounds provides insights into its potential properties and applications.
Comparison with Other Benzamide Derivatives
Several structurally related compounds appear in the research literature, including N-Benzyl-5-chloro-2,4-dihydroxybenzamide . These compounds share core structural features but differ in substitution patterns, which can significantly impact their chemical and biological properties.
Structural Features Influencing Reactivity
The positioning of functional groups in 4-chloro-N,2-dihydroxybenzamide creates a specific electronic environment that influences its chemical reactivity. The ortho-hydroxyl group relative to the amide functionality may participate in intramolecular hydrogen bonding, potentially affecting the compound's conformation and reactivity patterns.
Analytical Characterization
Analytical methods for the identification and characterization of 4-chloro-N,2-dihydroxybenzamide are essential for research and quality control purposes.
Spectroscopic Identification
Modern spectroscopic techniques can be employed for the characterization of 4-chloro-N,2-dihydroxybenzamide:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structural arrangement of atoms
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Infrared (IR) spectroscopy: Can identify characteristic functional groups such as hydroxyl, amide, and aromatic structures
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that aid in structural elucidation
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the purification and quantitative analysis of 4-chloro-N,2-dihydroxybenzamide in research settings.
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